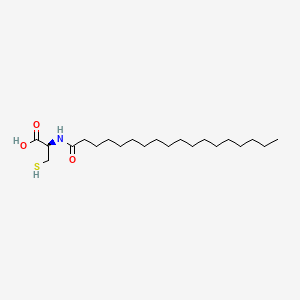

N-Stearoyl-L-cysteine

Übersicht

Beschreibung

N-Stearoyl-L-cysteine is a carboxylic acid derivative that has garnered attention due to its neuroprotective properties. It is an active compound in the production of various pharmaceuticals and industrial chemicals, including medications for the treatment of HIV, cancer, and stroke . This compound has also been demonstrated to have protective effects on brain cells following cerebral ischemia by reducing oxidative stress and inhibiting lipid peroxidation .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Stearoyl-L-cysteine typically involves the acylation of L-cysteine with stearic acid or its derivatives. One common method includes the reaction of L-cysteine with stearoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent racemization and oxidation of the intermediate products .

Industrial Production Methods

Industrial production of this compound often employs green chemistry principles to enhance efficiency and reduce environmental impact. A novel green process involves the acylation of L-cystine followed by electrochemical reduction and electrodialysis to produce high-quality this compound. This method avoids racemization and oxidation, achieves impurity removal, and recycles electrolytes, making it suitable for large-scale production .

Analyse Chemischer Reaktionen

Types of Reactions

N-Stearoyl-L-cysteine undergoes various chemical reactions, including:

Oxidation: The thiol group in the cysteine moiety can be oxidized to form disulfides.

Reduction: The disulfide bonds can be reduced back to thiol groups using reducing agents like dithiothreitol.

Substitution: The carboxyl group can participate in esterification or amidation reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or atmospheric oxygen can oxidize the thiol group.

Reduction: Dithiothreitol or tris(2-carboxyethyl)phosphine are commonly used reducing agents.

Substitution: Esterification can be carried out using alcohols in the presence of acid catalysts, while amidation can be achieved using amines and coupling agents like carbodiimides.

Major Products

Oxidation: Formation of disulfides.

Reduction: Regeneration of thiol groups.

Substitution: Formation of esters or amides depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

N-Stearoyl-L-cysteine has a wide range of scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its role in cellular redox reactions and as a component of antioxidant systems.

Industry: Utilized in the production of pharmaceuticals and as an additive in various industrial processes.

Wirkmechanismus

N-Stearoyl-L-cysteine exerts its effects primarily through its antioxidant properties. It reduces oxidative stress by scavenging free radicals and inhibiting lipid peroxidation. The compound also enhances the synthesis of glutathione, a critical antioxidant in cellular defense mechanisms . Additionally, it has been shown to protect brain cells by modulating signaling pathways involved in cell survival and apoptosis .

Vergleich Mit ähnlichen Verbindungen

N-Stearoyl-L-cysteine is part of a broader class of N-acyl amino acids, which includes compounds like N-stearoyl-L-tyrosine and N-linoleoyl-L-tyrosine. These compounds share similar neuroprotective properties but differ in their specific amino acid components and fatty acid chains . This compound is unique due to its cysteine moiety, which contributes to its potent antioxidant activity and ability to modulate redox reactions .

List of Similar Compounds

- N-stearoyl-L-tyrosine

- N-linoleoyl-L-tyrosine

- N-palmitoyl-L-tyrosine

- N-stearoyl-L-serine

- N-stearoyl-L-threonine

Biologische Aktivität

N-Stearoyl-L-cysteine (NSC) is a derivative of the amino acid cysteine, modified with a stearic acid moiety. This compound has garnered attention due to its potential biological activities, including antioxidant properties, modulation of metabolic pathways, and implications in various disease states. Understanding the biological activity of NSC is crucial for exploring its therapeutic applications.

Antioxidant Properties

Research indicates that NSC exhibits significant antioxidant activity. Cysteine itself is known for its role in synthesizing glutathione, a major antioxidant in the body. The addition of a stearoyl group enhances the lipophilicity of cysteine, potentially increasing its ability to penetrate cellular membranes and exert protective effects against oxidative stress. In a study examining the metabolic pathways involving cysteine, it was found that modifications to cysteine can influence its antioxidant capacity and efficacy in combating oxidative damage in cells .

Metabolic Effects

NSC has been shown to influence various metabolic pathways. Cysteine metabolism is critical for producing hydrogen sulfide (H₂S), which plays a role in cellular signaling and regulation of vascular function. The introduction of the stearoyl group may alter the bioavailability and metabolism of cysteine derivatives, impacting their physiological roles. For instance, studies have demonstrated that cysteine can modulate energy metabolism and appetite regulation in animal models, suggesting that NSC might also have similar effects due to its structural similarity .

Neuroprotective Effects

There is emerging evidence that NSC may have neuroprotective properties. Cysteine is involved in neurotransmitter synthesis and modulation of neuronal activity. In experimental models, cysteine administration has been linked to increased neuronal activation and improved cognitive function . The neuroprotective effects of NSC could be attributed to its ability to enhance cysteine's role in neurotransmission and neuroprotection against excitotoxicity.

Implications in Disease States

Ferroptosis : Recent research highlights the role of cysteine in ferroptosis, a form of regulated cell death associated with iron metabolism and oxidative stress. NSC may influence this process by modulating intracellular cysteine levels, thereby affecting glutathione synthesis and lipid peroxidation .

Metabolic Disorders : Given its potential to modulate appetite and energy expenditure, NSC could have implications for metabolic disorders such as obesity and diabetes. Studies have shown that cysteine can suppress appetite through central mechanisms involving neurotransmitter systems .

Case Studies

- Neuroprotection in Rodent Models : A study investigated the effects of cysteine derivatives on neuronal health in rodent models of neurodegeneration. The results indicated that NSC administration led to reduced markers of oxidative stress and improved cognitive performance compared to controls .

- Metabolic Regulation : In a clinical trial assessing the impact of cysteine on metabolic parameters, participants receiving cysteine showed significant reductions in food intake and alterations in metabolic markers compared to those receiving placebo treatments . This suggests that NSC may similarly influence metabolic health.

Table 1: Comparison of Biological Activities of Cysteine Derivatives

| Activity | L-Cysteine | This compound |

|---|---|---|

| Antioxidant Capacity | Moderate | High |

| Appetite Regulation | Yes | Potentially Yes |

| Neuroprotective Effects | Yes | Potentially Yes |

| Ferroptosis Modulation | Moderate | High |

Table 2: Summary of Key Findings from Case Studies

| Study Focus | Findings |

|---|---|

| Neuroprotection | NSC reduces oxidative stress markers; improves cognition |

| Metabolic Regulation | Reduces food intake; alters metabolic markers |

Eigenschaften

IUPAC Name |

(2R)-2-(octadecanoylamino)-3-sulfanylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H41NO3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(23)22-19(18-26)21(24)25/h19,26H,2-18H2,1H3,(H,22,23)(H,24,25)/t19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJUDNRUDRQLCDX-IBGZPJMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)NC(CS)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CS)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H41NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.